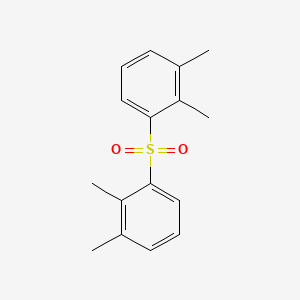

Di-2,3-xylyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)sulfonyl-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-7-5-9-15(13(11)3)19(17,18)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGPZWCEELGKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577790 | |

| Record name | 1,1'-Sulfonylbis(2,3-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49853-93-2, 27043-27-2 | |

| Record name | Di-2,3-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049853932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulfonylbis(2,3-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dixylyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2,3-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ863AV825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Di 2,3 Xylyl Sulfone and Analogous Diaryl Sulfones

Classical Approaches in Diaryl Sulfone Synthesis

Traditional methods for synthesizing diaryl sulfones have been the bedrock of organosulfur chemistry for many years. These techniques, while effective, often require harsh conditions and may lack the efficiency and selectivity of more modern approaches. thieme-connect.comjchemrev.com

Friedel-Crafts Sulfonylation Reactions with Xylene Precursors

The Friedel-Crafts sulfonylation is a primary method for forming diaryl sulfones. jchemrev.com This electrophilic aromatic substitution reaction typically involves the reaction of an arenesulfonyl halide with an aromatic compound, such as xylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). jchemrev.comgoogle.com The reaction proceeds through the formation of a sulfonyl cation, which then attacks the electron-rich aromatic ring of the xylene precursor.

For the synthesis of di-2,3-xylyl sulfone, 2,3-dimethylbenzene (o-xylene) would be reacted with a suitable sulfonylating agent. The choice of sulfonylating agent and catalyst is crucial for the reaction's success. While arenesulfonyl chlorides are common, arenesulfonic acids and their anhydrides can also be employed. jchemrev.comresearchgate.net The use of ionic liquids as both the reaction medium and catalyst has been explored to create a more environmentally friendly process. jchemrev.com

However, a significant challenge in the Friedel-Crafts sulfonylation of xylenes (B1142099) is the potential for undesired side reactions, such as chlorination of the aromatic ring, which can lead to low yields of the desired sulfone. google.com The reactivity of the sulfonylating agent and the stability of the resulting carbocation intermediates play a key role in the reaction's outcome. researchgate.net Researchers have investigated various solid acid catalysts, such as Fe+3-montmorillonite and zeolite beta, to improve selectivity, particularly for para-substituted products. researchgate.net

A study on the toluenesulfonylation of m-xylene (B151644) using various solid acid catalysts found that the reactivity of the sulfonylating agents followed the order: Toluene-p-sulfonic anhydride (B1165640) > toluene-p-sulfonyl chloride > toluene-p-sulfonic acid. researchgate.net This highlights the importance of the leaving group's ability in the sulfonylating agent.

Oxidative Pathways from Corresponding Sulfides and Sulfoxides

The oxidation of diaryl sulfides and diaryl sulfoxides presents another classical and widely used route to diaryl sulfones. thieme-connect.comacs.org This method is often preferred due to the ready availability of the starting sulfide (B99878) materials.

The direct oxidation of a thioether (sulfide) to a sulfone involves the use of a variety of oxidizing agents. acs.org Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, as well as permanganates and chromic acid. jchemrev.comorganic-chemistry.org The key challenge in this transformation is to avoid over-oxidation or stopping at the intermediate sulfoxide (B87167) stage.

Researchers have developed selective methods to achieve high yields of sulfones. For instance, the use of 30% hydrogen peroxide with a niobium carbide catalyst has been shown to efficiently produce sulfones, while a tantalum carbide catalyst under similar conditions favors the formation of sulfoxides. organic-chemistry.org Another approach employs a combination of urea-hydrogen peroxide and phthalic anhydride, which provides a metal-free oxidation of sulfides to sulfones without the formation of sulfoxide byproducts. organic-chemistry.org

Electrochemical oxidation offers a modern and controlled alternative. By adjusting the reaction conditions, such as current and solvent, diaryl sulfides can be selectively oxidized to either sulfoxides or sulfones. acs.orgresearchgate.net The oxygen atoms incorporated into the sulfone are derived from water present in the reaction mixture. acs.org

The synthesis of diaryl sulfones can also proceed in a stepwise manner, involving the initial oxidation of a diaryl sulfide to a diaryl sulfoxide, which is then further oxidized to the corresponding sulfone. thieme-connect.comacs.org This two-step approach allows for greater control over the reaction and can be advantageous when selective oxidation directly to the sulfone is challenging.

A variety of reagents are effective for the oxidation of sulfoxides to sulfones. The choice of oxidant is critical to ensure the complete conversion of the sulfoxide without causing degradation of the product. Methods that are effective for the direct oxidation of sulfides to sulfones are generally also applicable to the oxidation of sulfoxides. acs.org

Selective Oxidation of Thioethers to Sulfones

Alkylation and Arylation of Sulfinate Salts

The reaction of sulfinate salts with alkyl or aryl halides is a versatile method for the synthesis of sulfones. thieme-connect.com This nucleophilic substitution reaction involves the sulfinate anion acting as a nucleophile, attacking the electrophilic carbon of the halide. This approach is particularly useful for preparing unsymmetrical diaryl sulfones. oup.com

The availability and reactivity of the sulfinate salts are key factors for the success of this method. thieme-connect.com Sodium arenesulfinates are commonly used and can be prepared from the corresponding sulfonyl chlorides. oup.com The choice of the arylating agent is also critical, with diaryliodonium salts being particularly effective for the synthesis of diaryl sulfones under mild, metal-free conditions. nih.govacs.org This reaction tolerates a range of functional groups and can exhibit high chemoselectivity with unsymmetrical diaryliodonium salts. nih.gov

Modern Catalytic and Metal-Free Strategies for Ar-S(O)2-Ar' Bond Construction

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of diaryl sulfones. These modern strategies often employ catalytic systems or avoid the use of metals altogether.

Modern approaches have focused on the use of various catalysts to improve the efficiency and selectivity of diaryl sulfone synthesis. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, copper nanoparticles supported on carbon have been shown to effectively catalyze the reaction of arylboronic acids and arylsulfonyl hydrazides to produce diaryl sulfones at room temperature. researchgate.netrsc.org Another copper-catalyzed method involves the coupling of aryl sulfonic acid salts with aryl halides using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as an inexpensive and recyclable catalyst. nanomaterchem.com

Palladium catalysis has also been extensively explored. A one-step synthesis of symmetrical diaryl sulfones from aryl halides has been developed using a palladium catalyst with K₂S₂O₅ as a sulfur dioxide surrogate. oup.com This method avoids the need to handle unstable sulfonyl halides or toxic SO₂ gas.

Metal-free strategies offer an attractive alternative, avoiding the cost and potential toxicity of metal catalysts. An efficient, high-yielding, and transition-metal-free synthesis of diaryl sulfones has been achieved by reacting arylsulfinic acid salts with diaryliodonium salts. nih.gov This method proceeds under mild conditions and tolerates a variety of functional groups. nih.govacs.org Microwave-assisted, metal-free coupling of diaryliodonium salts and arenesulfinates in polyethylene (B3416737) glycol (PEG-400) has also been reported as a rapid and eco-friendly protocol. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Another innovative metal-free approach involves the arylsulfonylation of arynes. In this reaction, arynes generated in situ react with thiosulfonates to produce diaryl sulfones in good to excellent yields under mild conditions. researchgate.netthieme-connect.com

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |

| Arylsulfonyl chloride | Arene | Triflic acid, 160 °C | Diaryl sulfone | chemistryviews.org |

| Arylsulfinic acid salt | Diaryliodonium salt | Metal-free, mild conditions | Diaryl sulfone | nih.gov |

| Diaryliodonium salt | Arenesulfinate | PEG-400, microwave irradiation | Diaryl sulfone | thieme-connect.comorganic-chemistry.org |

| Arylboronic acid | Arylsulfonyl hydrazide | Carbon-supported copper nanoparticle, room temperature | Diaryl sulfone | researchgate.netrsc.org |

| Aryl halide | K₂S₂O₅ | Palladium catalyst | Symmetrical diaryl sulfone | oup.com |

| 2-(Trimethylsilyl)aryl triflate | Thiosulfonate | CsF, MeCN, room temperature | Diaryl sulfone | thieme-connect.com |

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has become a cornerstone for the synthesis of diaryl sulfones, offering milder conditions and broader substrate scope compared to traditional methods like Friedel-Crafts sulfonylation. nih.gov

Palladium catalysts are extensively used for the formation of C-S bonds. One prominent method involves the coupling of aryl halides or triflates with sulfinic acid salts. organic-chemistry.org The use of a bidentate ligand, such as Xantphos, has been shown to be crucial for the success of these reactions, which are often influenced by additives like tetrabutylammonium (B224687) chloride (nBu4NCl). organic-chemistry.org For instance, the coupling of aryl iodides with sulfinates can be achieved with good to excellent yields using a Pd2(dba)3/Xantphos system in toluene (B28343) at 80°C. organic-chemistry.org

Another powerful palladium-catalyzed approach is the three-component coupling of an aryl lithium species, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)), and an aryl or heteroaryl halide. chemistryviews.orgnih.gov This convergent method allows for the straightforward synthesis of a wide array of sulfones. chemistryviews.orgcapes.gov.br The reaction typically proceeds by first forming a lithium sulfinate, which then undergoes palladium-catalyzed cross-coupling. nih.gov The choice of ligand is critical; for example, electron-poor XantPhos-type ligands can significantly improve yields by suppressing aryl-aryl exchange side reactions. chemistryviews.orgcapes.gov.br

A further advancement is the palladium-catalyzed reductive coupling of aryl halides using potassium metabisulfite (B1197395) (K2S2O5) as the SO2 source, which integrates sulfonation and arylation in a single step, avoiding the need for organometallic reagents. rsc.org

The Suzuki-Miyaura coupling, a pillar of C-C bond formation, has been adapted for the synthesis of diaryl sulfones. A notable variant involves the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. acs.orgorganic-chemistry.org This method is valued for its mild reaction conditions, short reaction times, and high yields, proceeding efficiently without the need for strong ligands. acs.orgorganic-chemistry.org The reaction is typically catalyzed by PdCl2 in an acetone-water co-solvent system. organic-chemistry.org A key advantage is the absence of self-coupling products. acs.org

More recently, sulfones themselves have been employed as electrophilic coupling partners in Suzuki-Miyaura reactions. chemrxiv.org Specifically, aryl trifluoromethyl sulfones have shown reactivity for palladium-catalyzed cross-coupling with arylboronic acids. chemrxiv.orgacs.org This desulfonylative cross-coupling allows for the sequential functionalization of arenes, where the sulfone group can act as a leaving group. chemrxiv.org Nickel catalysis has also been effective for the Suzuki-Miyaura coupling of simple aryl sulfones with arylboroxines, proceeding through the activation of the carbon-sulfonyl (C–SO2) bond. acs.org

A copper(I)-catalyzed sulfonylative Suzuki-Miyaura cross-coupling has also been developed, combining aryl boronic acids, sulfur dioxide (from DABSO), and aryl iodides in a single step to produce diaryl sulfones. nih.gov

Table 1: Comparison of Palladium-Catalyzed Sulfone Synthesis Methods

| Method | Coupling Partners | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Sulfinate Coupling | Aryl Halide/Triflate + Sulfinic Acid Salt | Pd₂(dba)₃ / Xantphos | Good yields, influenced by additives like nBu₄NCl. organic-chemistry.org |

| Three-Component | Aryl Lithium + DABSO + Aryl Halide | [Pd₂(dba)₃] / XantPhos-type ligand | Convergent, broad scope, avoids pre-formation of sulfinates. chemistryviews.orgnih.gov |

| Suzuki-Miyaura | Aryl Boronic Acid + Arylsulfonyl Chloride | PdCl₂ | Mild conditions, high yields, no self-coupling. acs.orgorganic-chemistry.org |

C-H Functionalization Approaches for Sulfone Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing sulfones, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org These methods can be either metal-catalyzed or metal-free. rsc.org

The first transition-metal-catalyzed, site-selective sulfonylation of C(sp²)–H bonds was achieved using a palladium catalyst with sulfonyl chlorides as the sulfonylating agent. rsc.org The mechanism is believed to involve C–H bond activation followed by cross-coupling. rsc.org Other metals, such as copper, have also been used to catalyze the C-H sulfonylation of anilines with sulfinates. rsc.org Wu and co-workers developed a palladium-catalyzed sulfonylation via C–H bond functionalization of 8-aminoquinoline (B160924) amides using DABSO and aryldiazonium salts. rsc.org Iron-catalyzed C-H sulfonylation of compounds like 2-naphthols with DABSO and aryldiazonium salts has also been reported. tcichemicals.com

Sulfur Dioxide (SO₂)-Based Three-Component Reactions and Cycloadditions

Sulfur dioxide is a fundamental building block for the sulfonyl group. wikipedia.org Its direct use, however, is often hampered by its gaseous nature. To circumvent this, stable solid surrogates like DABSO and potassium metabisulfite (K₂S₂O₅) have been developed. nih.govrsc.org

Three-component reactions involving an SO₂ source, an organometallic reagent (like an aryl lithium), and an aryl halide represent a highly convergent route to diaryl sulfones. chemistryviews.orgnih.govcapes.gov.br As mentioned in section 2.2.1, these are typically catalyzed by palladium. chemistryviews.orgnih.gov Copper catalysts can also promote these transformations. nih.govnanomaterchem.com

Beyond coupling reactions, SO₂ participates in cycloadditions with dienes. wikipedia.org For example, the reaction of SO₂ with buta-1,3-diene yields sulfolene, which can be hydrogenated to sulfolane. wikipedia.org While this is a prominent example for cyclic sulfones, similar principles can be applied in more complex systems. More recent developments include hetero-Diels-Alder reactions of SO₂ with conjugated dienes to form sultines, which can be further transformed into sulfones. mdpi.com

Arylsulfonylation of Arynes with Thiosulfonates

A transition-metal-free approach to diaryl sulfones involves the reaction of arynes with thiosulfonates. organic-chemistry.orgthieme-connect.comthieme-connect.com In this method, arynes are generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. organic-chemistry.orgthieme-connect.com These highly reactive intermediates undergo nucleophilic addition with a thiosulfonate, which acts as the nucleophilic sulfur source. organic-chemistry.orgthieme-connect.com The reaction proceeds under mild conditions, typically using cesium fluoride (B91410) (CsF) in acetonitrile (B52724), and offers high yields (41-99%). organic-chemistry.orgthieme-connect.com This protocol is scalable and tolerates a wide range of functional groups. organic-chemistry.orgthieme-connect.com Mechanistic studies suggest a nucleophilic addition pathway, with acetonitrile serving as the proton source. organic-chemistry.orgthieme-connect.com

Table 2: Metal-Free Diaryl Sulfone Synthesis

| Method | Key Reagents | Conditions | Advantages |

|---|

Stereoselective Synthesis of Xylyl Sulfone Derivatives

The synthesis of chiral sulfones, where the sulfur atom or an adjacent carbon is a stereocenter, is crucial for pharmaceutical applications. While direct information on the stereoselective synthesis of this compound itself is scarce, general strategies for creating chiral sulfones can be applied.

Recent advances have focused on enantioselective reactions. For example, copper-catalyzed asymmetric three-component reactions of propargylic cyclic carbonates, cyclopropanols, and a sulfur dioxide surrogate have been developed to prepare tertiary propargylic sulfones with quaternary stereocenters. rsc.org Another approach is the palladium-catalyzed hydrosulfonylation of cyclopropenes to yield allylic sulfones stereoselectively. Furthermore, SO₂-induced C-C bond forming reactions involving chiral auxiliaries or catalysts can lead to enantiomerically pure sulfone-containing products. mdpi.com These methods provide a foundation for the potential stereoselective synthesis of complex xylyl sulfone derivatives.

Synthesis of Key Precursors and Synthetic Intermediates Bearing 2,3-Xylyl Moieties for Sulfone Formation

The synthesis of this compound relies on the availability of key precursors containing the 2,3-dimethylphenyl (2,3-xylyl) moiety. These precursors are then used in the various sulfone-forming reactions described above.

Common precursors include:

2,3-Dimethylphenylboronic acid: This is a crucial reagent for Suzuki-Miyaura cross-coupling reactions. acs.orgorganic-chemistry.org It can be prepared from 1-bromo-3,5-dimethylbenzene (B43891) via a Grignard reaction followed by treatment with trimethylborate and subsequent hydrolysis. chemicalbook.com It is widely used in organic synthesis as a building block. alfa-chemical.comcymitquimica.com

2,3-Dimethyl-substituted aryl halides (e.g., 1-bromo-2,3-dimethylbenzene or 1-iodo-2,3-dimethylbenzene): These are essential coupling partners in palladium- and copper-catalyzed reactions with sulfinates or SO₂ surrogates. nih.govrsc.org

2,3-Dimethylphenyllithium: This organolithium reagent can be generated in situ from the corresponding aryl halide and is used in three-component sulfone syntheses. nih.gov

2,3-Dimethylthiophenol: While its use involves foul-smelling compounds, this thiol can be oxidized to the corresponding sulfonyl chloride or sulfinate, or used in C-S coupling reactions. nih.gov

1-(2,3-Xylyl) ethyl ketone: This compound serves as a starting material for creating more complex intermediates, for example, through epoxidation to form 2-(2,3-xylyl)-2-methyloxirane, which can be a precursor for various functionalized molecules. google.com

The synthesis of these precursors is well-established. For instance, 2,3-dimethylphenol (B72121) can be synthesized from 2,3-dimethylphenylboronic acid by oxidation with hydrogen peroxide. chemicalbook.com

Computational and Theoretical Chemistry of Di 2,3 Xylyl Sulfone

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within Di-2,3-xylyl sulfone are fundamental to its chemical character. Computational analyses, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating these features for the broader diaryl sulfone class.

Molecular Orbital Theory and Frontier Orbital Interactions (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Computational studies on various diaryl sulfone analogues, often investigated for their biological activity, provide valuable data on these parameters. For instance, DFT calculations have been employed to compute the HOMO and LUMO energies for diaryl sulfones designed as inhibitors of enzymes like E. coli dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov These calculations, typically using methods like B3LYP with a 6-31G(d) basis set, reveal how different substituents on the aryl rings influence the electronic properties. researchgate.netnih.gov The HOMO is generally located on one of the aryl rings, indicating its role as the primary electron donor, while the LUMO may be distributed across the sulfonyl group and the other aryl ring, marking the sites susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO gap can be correlated with the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Diaryl Sulfone Analog Data derived from computational studies on related diaryl sulfone inhibitors.

| Molecular Orbital | Energy (eV) - Example Analog |

| HOMO | -7.0 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.5 |

Note: The values presented are illustrative and derived from studies on analogous diaryl sulfone compounds, not specifically this compound.

Electron Density Distribution and Charge Analysis on the Sulfonyl Group

The sulfonyl group (-SO₂-) is a strong electron-withdrawing feature, which significantly influences the electron density distribution across the molecule. The sulfur atom in the sulfonyl group is bonded to two highly electronegative oxygen atoms, resulting in a substantial partial positive charge on the sulfur and partial negative charges on the oxygens. This polarization is critical to the group's chemical behavior.

Conformational Analysis and Energetics

Diaryl sulfones are not static molecules; they possess conformational flexibility, primarily through the rotation around the carbon-sulfur bonds. Understanding the preferred shapes (conformations) and the energy required to interconvert them is crucial for predicting their interactions and properties.

Gas-Phase and Solvent-Mediated Conformational Equilibria

The three-dimensional structure of diaryl sulfones is characterized by a "butterfly" or "open-book" conformation. agruni.edu.ge The two aryl rings are not coplanar but are twisted relative to each other. The equilibrium geometry and the preference for certain conformations can be modeled computationally. These calculations can be performed for an isolated molecule (gas-phase) or by including a solvent model to simulate more realistic solution-phase conditions. The solvent can influence conformational equilibria by stabilizing more polar conformers.

Potential Energy Surface Mapping and Rotational Barriers

When the ortho positions of the aryl rings in a diaryl sulfone are substituted with bulky groups, rotation around the C-S bonds can be significantly hindered. cardiff.ac.ukresearchgate.net If this rotational barrier is high enough, it can lead to atropisomerism, where the molecule becomes chiral due to restricted rotation. researchgate.netresearchgate.net

Computational methods can map the potential energy surface by calculating the molecule's energy as a function of the dihedral angle of rotation around a C-S bond. This allows for the determination of the energy barriers for interconversion between different conformers. Studies on sterically hindered diaryl ethers and sulfones have shown that the height of this barrier is directly related to the size of the ortho-substituents. cardiff.ac.ukresearchgate.net For this compound, the two ortho-methyl groups provide steric hindrance that defines the rotational barrier and the molecule's preferred conformation.

Table 2: Calculated Rotational Barriers for Atropisomeric Diaryl Compounds Data from computational and experimental studies on hindered diaryl compounds.

| Compound Type | Ortho-Substituents | Rotational Barrier (kcal/mol) |

| Diaryl Ether | Multiple bulky groups | >25 |

| Diaryl Sulfone | Four ortho substituents | >24 |

| Diaryl Amine | Four ortho substituents | ~25-31 |

Note: These values illustrate the energy barriers found in highly substituted diaryl systems and provide context for the forces at play in this compound. researchgate.netresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions (mechanisms) involving diaryl sulfones. By modeling reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of how these compounds are formed.

The most common synthesis of diaryl sulfones is the Friedel-Crafts sulfonylation, where an arenesulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. cem.com Computational modeling of this reaction can characterize the key intermediates, such as the arylsulfonylium cation ([ArSO₂]⁺), and the transition state for the electrophilic attack on the second aromatic ring. agruni.edu.ge

Modern methods for sulfone synthesis, such as palladium-catalyzed coupling reactions, have also been studied computationally. nih.gov These studies help to elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. Modeling can also explore radical pathways, for instance, in reactions involving sodium metabisulfite (B1197395) as a sulfur dioxide surrogate, where sulfonyl radical intermediates are proposed. By calculating the energies of transition states, researchers can predict reaction rates and selectivity, guiding the development of more efficient synthetic methods.

Theoretical Elucidation of Reaction Pathways

A significant reaction pathway available to diaryl sulfones with ortho-alkyl substituents is the Truce–Smiles rearrangement. cdnsciencepub.com This reaction is an intramolecular nucleophilic aromatic substitution (SNAr) that involves the transformation of one diaryl sulfone isomer into another. cdnsciencepub.com For this compound, the process is initiated by the deprotonation of one of the ortho-methyl groups by a strong base, generating a benzylic carbanion. cdnsciencepub.com

The proposed mechanism, supported by computational modeling, proceeds as follows:

Deprotonation: A strong base abstracts a proton from the methyl group at the C2 position, forming a nucleophilic carbanion. cdnsciencepub.com

Intramolecular Cyclization: The generated carbanion performs an intramolecular nucleophilic attack on the ipso-carbon of the other xylyl ring, which is bonded to the sulfone group. cdnsciencepub.com

Formation of Meisenheimer Adduct: This attack leads to the formation of a transient, negatively charged spirocyclic intermediate known as a Meisenheimer adduct. cdnsciencepub.com This intermediate is a key species on the reaction coordinate, and its stability can be evaluated computationally. The resonance structures of the cyclohexadienyl anion part of the Meisenheimer complex show that electron-withdrawing groups on the ring can stabilize this intermediate. cdnsciencepub.com

Ring Opening and Reprotonation: The C-S bond of the original sulfone linkage cleaves, leading to the formation of a sulfinate anion. Subsequent reprotonation upon acidic workup yields the rearranged product, a sulfinic acid which can then be converted back to a sulfone. cdnsciencepub.com

Computational studies can map this entire potential energy surface, identifying the structures of intermediates and the transition states that connect them. For instance, studies on related diarylsulfones have shown that the presence of additional ortho-substituents can enhance the reaction rate, a phenomenon attributed to steric effects that favor a conformation conducive to the intramolecular attack. cdnsciencepub.com

Calculation of Activation Barriers and Free Energy Profiles

Quantum chemical calculations are instrumental in quantifying the energetics of reaction pathways, such as the Truce-Smiles rearrangement. By computing the energies of the ground states (reactants and products), intermediates, and transition states, a complete free energy profile can be constructed. osti.govescholarship.org

Below is a hypothetical data table illustrating a calculated free energy profile for the Truce-Smiles rearrangement of this compound, based on values typical for such reactions.

| Species/State | Description | Calculated Relative Free Energy (kcal/mol) |

| Reactant | This compound + Base | 0.0 |

| TS1 | Transition state for carbanion formation | +15.2 |

| Carbanion | Benzylic carbanion intermediate | +10.5 |

| TS2 | Transition state for Meisenheimer adduct formation | +22.8 |

| Intermediate | Meisenheimer adduct | +5.7 |

| TS3 | Transition state for C-S bond cleavage | +18.4 |

| Product | Rearranged sulfinate anion | -12.0 |

Note: This table is illustrative and contains hypothetical data to demonstrate the output of a typical computational study.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which serve as a bridge between theoretical models and experimental characterization. igntu.ac.inlehigh.edu

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). researchgate.netnih.gov These calculations provide valuable assistance in assigning experimental spectra, especially for complex molecules with overlapping signals. The calculated chemical shifts are often linearly scaled to correct for systematic errors arising from the chosen functional, basis set, and the absence of solvent effects in gas-phase calculations. nih.gov

IR Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be computed using DFT. The results yield a theoretical IR spectrum where each peak corresponds to a specific vibrational mode (e.g., S=O stretching, C-S stretching, aromatic C-H bending). Calculated frequencies are typically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors to improve agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states (e.g., π → π* transitions), predicting the absorption maxima (λ_max) that characterize the molecule's UV-Vis spectrum. researchgate.net

A comparison of theoretical and experimental data is presented in the illustrative table below.

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | GIAO-B3LYP/6-311G(d,p) | 7.20-7.85 (Aryl-H), 2.25 (Methyl-H) | 7.15-7.80 (Aryl-H), 2.21 (Methyl-H) |

| ¹³C NMR (δ, ppm) | GIAO-B3LYP/6-311G(d,p) | 128-142 (Aryl-C), 20.5 (Methyl-C) | 127-141 (Aryl-C), 20.1 (Methyl-C) |

| IR (ν, cm⁻¹) | B3LYP/6-311G(d,p) | 1325, 1160 (SO₂ stretch) | 1310, 1155 (SO₂ stretch) |

| UV-Vis (λ_max, nm) | TD-DFT/B3LYP/6-311G(d,p) | 255 | 258 |

Note: This table is illustrative. Experimental values are hypothetical.

Application of Advanced Quantum Chemical Methodologies (e.g., Density Functional Theory (DFT), MP2)

The accuracy of computational predictions for this compound relies heavily on the chosen quantum chemical methodology. cecam.orgtaylor.edu

Density Functional Theory (DFT): DFT is the most widely used method in computational chemistry due to its favorable balance of computational cost and accuracy. taylor.edu A variety of functionals are available:

Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation and are often used for geometry optimizations and frequency calculations. researchgate.netresearchgate.net

Long-Range Corrected Functionals (e.g., wB97XD, CAM-B3LYP): These functionals are specifically designed to better handle long-range interactions and have been shown to provide more accurate results for sulfone-containing molecules, particularly in predicting geometries and vibrational spectra. researchgate.net

Møller-Plesset Perturbation Theory (MP2): MP2 is a wavefunction-based method that explicitly includes electron correlation, going beyond the mean-field approximation of Hartree-Fock theory. cecam.org While more computationally demanding than DFT, MP2 can offer higher accuracy for certain properties, such as reaction barriers and non-covalent interactions, where some DFT functionals may perform poorly. researchgate.net It is often used as a benchmark to validate DFT results. For molecules like this compound, MP2 could be employed to refine the energies of stationary points on the potential energy surface calculated initially with DFT. cecam.orgresearchgate.net

The combination of these methods allows for a comprehensive and robust theoretical investigation, where DFT is used for broad exploration (e.g., geometry scans, frequency calculations) and MP2 is used for high-accuracy single-point energy calculations of critical structures. researchgate.net

Advanced Applications and Functional Materials Incorporating Di 2,3 Xylyl Sulfone Scaffolds

Integration into High-Performance Polymeric Materials

The integration of diaryl sulfone units is a cornerstone in the synthesis of high-performance thermoplastics, prized for their strength, high service temperatures, and chemical resistance. tuntunplastic.com

Poly(arylene ether sulfone)s (PAES) and polyimides (PIs) are classes of polymers renowned for their exceptional thermal and mechanical properties. tuntunplastic.comissp.ac.ru The inclusion of a diphenyl sulfone unit into the polymer backbone is a key strategy for achieving high thermal stability and rigidity. specialchem.com For instance, polyethersulfone (PES) consists of aromatic rings linked by ether and sulfone groups. The sulfone group provides high-temperature performance, while the ether linkage allows for chain mobility during melt processing. specialchem.com

While specific literature detailing the polymerization of the Di-2,3-xylyl sulfone monomer is limited, related structures are well-documented. For example, the di-2,5-xylyl sulfone isomer has been identified as a monomer for producing high-performance polysulfones. ontosight.ai Furthermore, research into new organosoluble poly(ether-amide)s has explored the combined inclusion of xylyne, sulfoxide (B87167), and sulfone units in the main chain, demonstrating the feasibility of incorporating these groups to achieve desired properties. chemijournal.com In polyimides, the presence of a sulfone group in the diamine monomer has been shown to result in denser polymer packing compared to analogues without the sulfone group. researchgate.net This evidence underscores the principle that incorporating a xylyl sulfone unit, such as this compound, into PI and PES backbones is a viable strategy for developing advanced polymers.

A significant challenge with high-performance polymers like wholly aromatic polyimides is their poor solubility, which complicates processing. tsijournals.commit.edu A key strategy to overcome this is the introduction of bulky, non-planar structural units into the polymer backbone. tsijournals.commit.edu These groups disrupt the close packing of polymer chains, reducing crystallinity and thereby enhancing solubility in common organic solvents. chemijournal.comtsijournals.com The this compound molecule, with its sterically hindering methyl groups, is structured to perform precisely this function.

Simultaneously, the inherent characteristics of the sulfone group contribute positively to thermal performance. Sulfone polymers are noted for their high thermal stability and resistance to thermal degradation. tuntunplastic.comtuntunplastic.com The rigid sulfone linkage helps maintain the polymer's dimensional stability even at elevated temperatures. tuntunplastic.comtuntunplastic.com Therefore, the incorporation of a this compound moiety offers a dual benefit: the xylyl groups can enhance organo-solubility for better processability, while the sulfone core maintains or improves the high thermal stability required for demanding applications.

Table 1: Predicted Influence of this compound on Polymer Properties

| Polymer Property | Influence of Xylyl Groups | Influence of Sulfone Group | Combined Effect of Xylyl Sulfone Unit |

| Organo-solubility | Increases by disrupting chain packing tsijournals.commit.edu | Can decrease due to rigidity chemijournal.com | Enhanced solubility due to dominant steric hindrance chemijournal.comtsijournals.com |

| Thermal Stability | Minor influence | High inherent stability tuntunplastic.comtuntunplastic.com | High thermal stability conferred by the sulfone core tuntunplastic.comtuntunplastic.com |

| Glass Transition (Tg) | May decrease slightly if flexibility is introduced | Increases due to chain rigidity chemijournal.com | High Tg, modulated by the balance of rigidity and steric bulk |

| Crystallinity | Decreases by preventing close packing chemijournal.com | Can increase due to structural regularity chemijournal.com | Generally amorphous, leading to better processability tsijournals.com |

Polyimides and Polyethersulfones Containing Xylyl Sulfone Units

Role in Optoelectronic and Luminescent Materials

The electronic properties of the diaryl sulfone core make it a valuable scaffold for materials used in optoelectronic devices.

In phosphorescent organic light-emitting diodes (PhOLEDs), particularly for blue emission, electron transport materials (ETMs) with high triplet energy are required to prevent excitons from leaking out of the emissive layer. rsc.orggoogle.com The diaryl sulfone core has proven to be an excellent building block for such ETMs. A series of ETMs based on a diphenylsulfone core combined with electron-withdrawing end groups have been synthesized and characterized. rsc.org These materials exhibit high triplet energies (E_T > 2.8 eV), wide band gaps, and suitable LUMO (Lowest Unoccupied Molecular Orbital) levels for efficient electron injection and transport. rsc.org

For example, devices using a diphenylsulfone derivative as the ETM have achieved high quantum efficiencies, demonstrating that sulfone-based molecules are highly promising for developing efficient PhOLEDs. rsc.org

Table 2: Properties of Diphenylsulfone-Based Electron Transport Materials

| Compound Name | Triplet Energy (E_T) | LUMO Level | Device Quantum Efficiency (max) | Device Current Efficiency (max) |

| SPDP | 2.90 eV | -2.4 eV | 19.6% | 33.6 cd/A |

| SPPP | 2.81 eV | -2.5 eV | N/A | N/A |

| SPDQ | 2.53 eV | -2.7 eV | N/A | N/A |

| Data sourced from a study on new sulfone-based electron-transport materials. rsc.org |

Photothermal therapy (PTT) is a minimally invasive cancer treatment that uses agents to convert near-infrared (NIR) light into heat to ablate tumors. researchgate.netresearchgate.net NIR light is preferred for its deep tissue penetration. researchgate.netoup.com Recently, a class of molecules known as sulfone-rosamines has been developed as highly efficient NIR-activated photothermal agents. researchgate.netdoi.orgacs.org

These dyes are created by replacing an oxygen atom in a rhodamine dye structure with a sulfone group, which shifts their maximum light absorption into the NIR region (around 700-750 nm). researchgate.netacs.org Upon excitation with NIR light, these molecules undergo rapid non-radiative relaxation, a process that efficiently converts the light energy into heat. researchgate.netoup.comsciprofiles.com Studies have shown that sulfone-rosamine derivatives exhibit high photothermal conversion efficiencies and excellent photostability. researchgate.netdoi.org For instance, one derivative, SO₂R2, showed a strong absorbance at 714 nm and a photothermal conversion efficiency of 53.06%, making it suitable for photoacoustic imaging-guided PTT. doi.org The potent photothermal effect of these compounds has been demonstrated to effectively kill various cancer cell lines. researchgate.netoup.comsciprofiles.com

Table 3: Characteristics of a Near-Infrared Sulfone-Rhodamine Dye

| Compound | Max. Absorption (λ_max) | Photothermal Conversion Efficiency (PCE) | Key Feature |

| SO₂R2 | 714 nm | 53.06% | High stability and strong absorbance in the NIR window. doi.org |

| Compound 4 (sulfone-rosamine) | ~700 nm | Not specified | Smaller molecular size enhances intracellular mobility. researchgate.netoup.com |

The development of luminescent metal complexes is crucial for applications in bioimaging and sensors. nih.govmdpi.com The photophysical properties of these complexes, such as emission color and quantum yield, are heavily influenced by the ligands coordinated to the metal center. nih.govtus.ac.jp Ligands can tune the emission through various mechanisms, including ligand-to-metal charge transfer (LMCT) and by modifying the energy of the metal-centered d-orbitals. tus.ac.jpwalshmedicalmedia.com

While specific research on metal complexes formed with this compound as a ligand is not yet available, the general principles of coordination chemistry suggest potential characteristics. A ligand like this compound would coordinate to a metal center, and its electronic properties would influence the resulting complex's photophysics. The bulky xylyl groups could provide steric protection to the emissive core, potentially reducing quenching effects and enhancing luminescence intensity. The emission color could be tuned by selecting different metal centers (e.g., Iridium, Osmium, Zinc) to pair with the ligand. nih.govwalshmedicalmedia.com Further research is needed to synthesize and characterize such complexes to explore their potential as novel luminescent materials.

Design of Near-Infrared-Activated Photothermal Agents (e.g., Sulfone-Rosamine Derivatives)

Supramolecular Chemistry and Host-Guest Interactions

The rigid yet adaptable nature of the xylyl sulfone framework makes it an excellent candidate for constructing sophisticated host-guest systems. These systems are foundational to the development of molecular sensors, transport agents, and smart materials.

Xylyl Sulfone Derivatives in Macrocyclic Systems and Molecular Recognition

Macrocycles containing sulfone groups, including those derived from xylyl units, are of significant interest in molecular recognition. mdpi.com The synthesis of macrocycles based on 4,4'-sulfonyldiphenol (B7728063) has been achieved through a multistep process that includes oxidation of a bisphenol sulfide (B99878), etherification, and a final ring-closure with various diamines. nih.gov This method allows for the incorporation of diverse aromatic, heteroaromatic, and aliphatic components into the macrocyclic structure, yielding a range of compounds with potential for selective molecular interactions. nih.gov

For instance, new oxathioether macrocycles based on a xylyl subunit have been synthesized and characterized. researchgate.net The synthesis of sucrose-based macrocycles containing sulfur atoms has also been reported, demonstrating the versatility of sulfur-containing scaffolds in macrocyclic chemistry. nih.gov The study of these macrocycles is crucial for understanding how they interact with different enzymatic targets and other molecules. nih.govresearchgate.net

| Macrocycle Type | Precursor | Synthetic Strategy | Potential Application |

| Sulfone-based Macrocycles | 4,4'-sulfonyldiphenol | Multistep: oxidation, etherification, ring-closure | Molecular Recognition, Enzyme Inhibition nih.gov |

| Oxathioether Macrocycles | Xylyl subunit | Mercaptan-halide coupling | Coordination Chemistry researchgate.net |

| Sucrose-based Sulfur Macrocycles | 6,6'-dideoxy-6,6'-dichloro-sucrose derivative | Elongation and cyclization with diamines | Molecular Recognition nih.gov |

Anion Recognition and Binding Studies in Xylylene-Walled Receptors

The field of anion recognition is a rapidly growing area of supramolecular chemistry due to the vital roles anions play in biological and environmental systems. muni.czum.es Synthetic receptors designed for anion binding often employ non-covalent interactions, such as hydrogen bonding and electrostatic forces. muni.cz

Xylylene-walled receptors, including those incorporating sulfone functionalities, have been investigated for their ability to bind anions. muni.cz The design of these receptors often involves creating a preorganized cavity that is complementary to the target anion in size and shape. For instance, xylylene-walled propanediurea dimers have been shown to bind anions in a 1:1 stoichiometry. muni.cz While direct studies on this compound in this context are not specified, the principles apply to the broader class of xylylene-containing receptors. The sulfone group, with its polarized S=O bonds, can potentially participate in anion binding through dipole-anion or weak hydrogen bonding interactions.

The study of anion recognition in aqueous media is particularly challenging but has been achieved with certain synthetic receptors, including some cyclopeptides that can bind strongly solvated anions like sulfate. nih.gov These systems often rely on a combination of hydrogen bonding and hydrophobic effects to achieve efficient anion binding in water. nih.gov The development of new anion receptors is critical for applications in areas such as environmental monitoring and organocatalysis. muni.cz

Self-Assembly and Aggregation Phenomena Driven by Aromatic Interactions (e.g., π-π stacking)

The aromatic rings of the this compound unit can participate in π-π stacking interactions, which are a key driving force in the self-assembly of molecules into larger, ordered structures. libretexts.orgwikipedia.org These non-covalent interactions, which include sandwich, parallel-displaced, and T-shaped arrangements, are fundamental to many processes in supramolecular chemistry. libretexts.orgwikipedia.org

The aggregation of molecules can be influenced by factors such as the solvent and the presence of other molecules or ions. nih.gov The study of these aggregation phenomena is important for understanding the properties of materials and for the design of new functional materials with controlled nanostructures. pku.edu.cn

| Interaction Type | Description | Role in Self-Assembly |

| π-π Stacking | Non-covalent interaction between aromatic rings. Can be sandwich, parallel-displaced, or T-shaped. libretexts.orgwikipedia.org | A major driving force for the organization of aromatic molecules into ordered aggregates. nih.gov |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom. | Works in concert with π-π stacking to direct the formation of specific supramolecular architectures. pku.edu.cn |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the self-assembled structures. nih.govpku.edu.cn |

| Hydrophobic Effects | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | A significant driving force for self-assembly in polar solvents. pku.edu.cn |

Emerging Research Directions and Future Perspectives for Di 2,3 Xylyl Sulfone Chemistry

Development of Novel and Sustainable Synthetic Routes for Di-2,3-xylyl Sulfone

Traditional synthesis methods for diaryl sulfones, such as the Friedel-Crafts sulfonylation, often rely on harsh conditions and stoichiometric amounts of Lewis acids, leading to significant waste. chemistryviews.orgnih.gov Similarly, the oxidation of corresponding diaryl sulfides requires strong oxidizing agents. nih.govrptu.de The future of this compound synthesis lies in the development of greener, more efficient, and atom-economical methodologies. Research into general diaryl sulfone synthesis provides a clear roadmap for potential application to the this compound target.

Emerging strategies focus on minimizing waste, avoiding harsh reagents, and utilizing catalytic systems. A promising metal-free approach involves the microwave-assisted coupling of diaryliodonium salts with arenesulfinates in a biodegradable solvent like polyethylene (B3416737) glycol (PEG-400). organic-chemistry.org This method has been shown to produce various diaryl sulfones in high yields (82–96%) within very short reaction times (10–30 minutes). organic-chemistry.org Another sustainable avenue is the use of reusable solid acid catalysts, such as certain zeolites and metal-exchanged montmorillonite (B579905) clays, which can drive Friedel-Crafts type reactions with higher selectivity and easier product separation. researchgate.net

Photocatalysis and electrochemistry represent cutting-edge technologies for sustainable sulfone synthesis. nih.gov For instance, a visible-light-driven, silver-catalyzed, one-pot synthesis from aryl thiols and aryl diazonium salts proceeds under mild, ambient conditions. researchgate.net Furthermore, innovative catalytic systems are being designed to use molecular oxygen as the ultimate green oxidant. A recently developed catalyst based on ruthenium-doped strontium manganese oxide demonstrates a remarkable 99% selectivity for the aerobic oxidation of sulfides to sulfones at a low temperature of 30°C. bioengineer.org The application of such advanced catalytic systems to the synthesis of this compound from di-2,3-xylyl sulfide (B99878) could offer a highly sustainable manufacturing process.

| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Coupling | Diaryliodonium salts, Arenesulfinates, PEG-400 | Microwave, 10-30 min | Metal-free, Rapid, High Yield (82-96%), Green solvent | organic-chemistry.org |

| Triflic Acid Catalysis | Arylsulfonyl chlorides, Arenes, Triflic acid (TfOH) | 160 °C, Neat | Metal-free, Catalyst is reusable | chemistryviews.org |

| Nanoparticle Catalysis | Aryl halides, Aryl sulfonic acid salts, CuFe₂O₄ NPs | Water, 60 °C | Inexpensive, Recyclable magnetic catalyst, Green solvent | nanomaterchem.com |

| Visible-Light Photocatalysis | Aryl thiols, Aryl diazonium salts, Silver catalyst | Room temp, Air atmosphere | Mild conditions, Photocatalyst-free singlet oxygen generation | researchgate.net |

| Aerobic Oxidation | Sulfide, O₂, Strontium manganese oxide (Ru-doped) | 30 °C | Uses O₂ as oxidant, High selectivity (99%), Low temperature | bioengineer.org |

| Palladium-Catalyzed Coupling | Aryl lithium, Aryl halides, DABSO (SO₂ source), Pd-catalyst | - | Convergent, Three-component, Versatile | chemistryviews.org |

Exploration of Catalytic Applications of this compound Derivatives

While sulfones are typically viewed as stable end-products, recent research has unveiled their potential as versatile participants in catalytic cycles. The sulfone group can act as a leaving group (sulfinate anion) or as a stabilizer for adjacent reactive centers, opening avenues for this compound derivatives to be used as synthons or catalyst scaffolds. rsc.orgthieme-connect.com

One emerging area is the use of aryl sulfones in desulfinylative cross-coupling reactions. rsc.org By activating the robust carbon-sulfur bond, derivatives of this compound could serve as novel arylating agents in metal-catalyzed reactions, transferring a 2,3-xylyl group to various substrates. For example, aryl vinyl sulfones have been shown to participate as aryl donors in palladium-catalyzed Heck-type reactions. rsc.org

Furthermore, the incorporation of the rigid and well-defined this compound scaffold into larger molecular architectures could yield novel ligands for transition metal catalysis or new organocatalysts. The steric bulk provided by the ortho-methyl groups could influence enantioselective transformations. A separate line of research has shown that sulfone-containing covalent organic frameworks (COFs) can be highly effective photocatalysts for hydrogen evolution from water. scispace.com These crystalline, porous materials leverage the electronic properties of the sulfone moiety to facilitate light absorption and charge separation. scispace.com Designing a COF that incorporates the this compound unit is a tangible future direction, potentially creating a robust, dye-sensitizable photocatalyst.

Advanced Materials Design and Functionalization with Xylyl Sulfone Motifs

The sulfone functional group is a cornerstone of many high-performance polymers, prized for its contribution to thermal stability, mechanical strength, and chemical resistance. chemistryviews.orgidu.ac.id The this compound motif offers a unique building block for the next generation of advanced materials.

Poly(aryl ether sulfone)s (PAES) are a major class of engineering thermoplastics known for their high-temperature performance. chemistryviews.org The synthesis of these polymers typically involves the polycondensation of a dihalodiaryl sulfone with a diphenoxide. chemistryviews.org this compound, if appropriately functionalized with halides or hydroxyl groups, could be explored as a monomer to create novel PAES. The introduction of the xylyl groups could impart specific properties, such as altered solubility, modified glass transition temperature, and enhanced dielectric properties. A historical document from 1973 indicates that "tolyl xylyl sulfone" was investigated as a high dielectric constant fluid, suggesting the potential of such structures in electronic applications. toxicdocs.org

In the field of optical materials, introducing bulky, non-coplanar structures and sulfone groups into polyimide backbones has been shown to yield polymers that are both colorless and transparent, making them suitable for flexible displays and other optical components. idu.ac.id The sterically demanding nature of the this compound unit could be leveraged to disrupt polymer chain packing and reduce intermolecular charge-transfer complexes, thereby improving optical clarity and processability.

| Material Class | Potential Role of this compound Motif | Anticipated Properties | Reference Concept |

|---|---|---|---|

| High-Performance Thermoplastics | Monomer for Poly(aryl ether sulfone)s (PAES) | High thermal stability, specific dielectric properties, altered solubility | chemistryviews.orgtoxicdocs.org |

| Optical Polymers | Component in colorless polyimides | Improved optical transparency, processability | idu.ac.id |

| Dielectric Fluids | High dielectric constant base stock | Electrical insulation, suitability for capacitors and transformers | toxicdocs.org |

| Functional Additives | Polymer additive | Enhanced thermal stability, flame retardancy | smolecule.com |

Interdisciplinary Research Avenues Utilizing the this compound Scaffold

The diaryl sulfone framework is a "privileged scaffold" in medicinal chemistry and agrochemistry, appearing in numerous biologically active compounds. researchgate.netthieme-connect.comresearchgate.net This opens up vast interdisciplinary possibilities for derivatives of this compound.

In medicinal chemistry, diaryl sulfones exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net For example, the drug Bicalutamide contains a sulfone moiety for treating prostate cancer, and Dapsone is a well-known antibacterial sulfone. thieme-connect.com Future research could involve synthesizing a library of compounds based on the this compound core and screening them for biological activity. The specific substitution pattern may lead to novel interactions with biological targets. For instance, aromatic sulfone hydroxamic acids are being explored as selective inhibitors of matrix metalloprotease (MMP) enzymes, which are implicated in diseases like arthritis. google.com

In agrochemistry, sulfone-containing molecules are used as herbicides. rptu.de The this compound structure could serve as a starting point for developing new crop protection agents. The lipophilicity and metabolic stability imparted by the xylyl groups could be advantageous for bioavailability and environmental persistence.

Furthermore, the unique reactivity of diaryl sulfones can be exploited in chemical biology. The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a characteristic reaction of diaryl sulfones that is sensitive to the substitution pattern on the aromatic rings. cdnsciencepub.com This reaction could potentially be developed into a tool for bio-conjugation or the activation of pro-drugs under specific physiological conditions.

Q & A

Q. What computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution in sulfone groups. Molecular dynamics (MD) simulations can model ligand-protein binding, such as interactions with cytochrome P450 enzymes. Validate predictions with surface plasmon resonance (SPR) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.